molecular formula C24H28N2O7S B12143414 4-{(E)-hydroxy[2-(4-methoxyphenyl)-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl}-N,N-dimethylbenzenesulfonamide

4-{(E)-hydroxy[2-(4-methoxyphenyl)-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B12143414
M. Wt: 488.6 g/mol
InChI Key: LYKLBSCJPWDGRO-LSDHQDQOSA-N
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Description

4-[4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonamide group, and multiple methoxy and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is a three-component reaction involving aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid under ultrasonic irradiation . The reaction conditions often include solvents like ethanol and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to form corresponding alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-[4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H28N2O7S

Molecular Weight

488.6 g/mol

IUPAC Name

4-[(E)-hydroxy-[2-(4-methoxyphenyl)-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C24H28N2O7S/c1-25(2)34(30,31)19-12-8-17(9-13-19)22(27)20-21(16-6-10-18(33-4)11-7-16)26(14-5-15-32-3)24(29)23(20)28/h6-13,21,27H,5,14-15H2,1-4H3/b22-20+

InChI Key

LYKLBSCJPWDGRO-LSDHQDQOSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)OC)/O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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